Stannane, trimethyl(2-nitrophenyl)-
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Overview
Description
Stannane, trimethyl(2-nitrophenyl)-: is an organotin compound with the molecular formula C9H13NO2Sn . It is characterized by the presence of a tin atom bonded to three methyl groups and a 2-nitrophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Stannane, trimethyl(2-nitrophenyl)- typically involves the stannylation of 2-nitrophenyl halides using trimethylstannane. The reaction is usually carried out in the presence of a catalyst such as palladium or copper, under an inert atmosphere to prevent oxidation. The reaction conditions often include elevated temperatures and the use of solvents like tetrahydrofuran (THF) or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Stannane, trimethyl(2-nitrophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro oxides, while reduction can produce amines. Substitution reactions can result in a variety of organotin derivatives .
Scientific Research Applications
Chemistry: This is particularly useful in the synthesis of complex organotin compounds and in the study of tin-mediated reactions .
Biology and Medicine: Its ability to interact with biological molecules makes it a candidate for further research in drug design and development .
Industry: In the industrial sector, Stannane, trimethyl(2-nitrophenyl)- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and as a catalyst in polymerization reactions .
Mechanism of Action
The mechanism of action of Stannane, trimethyl(2-nitrophenyl)- involves its interaction with molecular targets through its tin atom. The tin atom can form bonds with various substrates, facilitating reactions such as radical formation and electron transfer. These interactions are crucial in its role as a catalyst and in its biological activity .
Comparison with Similar Compounds
- Trimethyl(2-thienyl)stannane
- Tributylstannylthiophene
- Trimethylstannane
Comparison: Compared to similar compounds, Stannane, trimethyl(2-nitrophenyl)- is unique due to the presence of the nitro group, which imparts distinct reactivity and properties. For instance, the nitro group can participate in redox reactions, making the compound more versatile in synthetic applications. Additionally, the electronic effects of the nitro group can influence the compound’s behavior in catalytic processes .
Properties
CAS No. |
76074-18-5 |
---|---|
Molecular Formula |
C9H13NO2Sn |
Molecular Weight |
285.91 g/mol |
IUPAC Name |
trimethyl-(2-nitrophenyl)stannane |
InChI |
InChI=1S/C6H4NO2.3CH3.Sn/c8-7(9)6-4-2-1-3-5-6;;;;/h1-4H;3*1H3; |
InChI Key |
GDHPJBBVDXHHTE-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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